molecular formula C21H26N4O B2722136 7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108267-80-5

7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2722136
CAS RN: 2108267-80-5
M. Wt: 350.466
InChI Key: STVOUCKVFZGWJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclohexenyl group attached to a pyrazolo[1,5-a]pyrazin-4(5H)-one core via an ethylamino linker. The pyrazolo[1,5-a]pyrazin-4(5H)-one core also has a 4-methylphenyl group attached to it.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds related to 7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. These studies often explore the chemical properties and structural attributes of such compounds.

  • Heterocyclic Synthesis : One study focused on synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, aiming to investigate their pharmacological activities in future studies (El‐Dean et al., 2018). This research highlights the versatility of pyrazolo[1,5-a]pyrazin derivatives in creating a wide range of heterocyclic compounds with potential for various applications.

Biological Activity

Several studies have investigated the biological activities of compounds structurally similar to this compound, including their antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Antimicrobial and Anti-inflammatory Activities : Research into polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives has shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential for developing new antimicrobial agents (Hafez et al., 2015).

  • Cytotoxicity Studies : Another study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives (Hassan et al., 2014).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s important to handle all chemical substances with appropriate safety precautions. For example, a similar compound, 4-(1-Cyclohexen-1-yl)morpholine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-[2-(cyclohexen-1-yl)ethylamino]-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-15-7-9-17(10-8-15)18-13-19-21(26)23-14-20(25(19)24-18)22-12-11-16-5-3-2-4-6-16/h5,7-10,13,20,22H,2-4,6,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVOUCKVFZGWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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